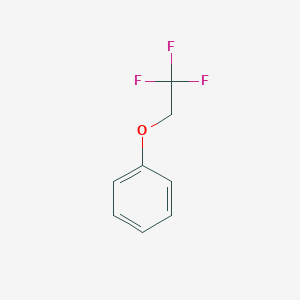

2,2,2-Trifluoroethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWASTQSJSBGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495123 | |

| Record name | (2,2,2-Trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-95-0 | |

| Record name | (2,2,2-Trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,2-trifluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2,2-Trifluoroethoxybenzene synthesis from phenol

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoroethoxybenzene from Phenol

Abstract

The introduction of the 2,2,2-trifluoroethoxy moiety into aromatic systems is a cornerstone of modern medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles. This compound serves as a fundamental building block and a model compound for these advanced materials. This technical guide provides a comprehensive overview of the principal synthetic routes for its preparation from phenol. We will dissect the mechanistic underpinnings, practical considerations, and comparative advantages of key methodologies, including the venerable Williamson ether synthesis, the versatile Mitsunobu reaction, and the copper-catalyzed Ullmann condensation. Detailed, field-proven protocols are provided to equip researchers and drug development professionals with the necessary knowledge for successful synthesis and optimization.

Introduction: The Strategic Importance of the Trifluoroethoxy Group

The trifluoromethoxy group (OCF₃) has long been recognized for its role in modifying the properties of bioactive molecules. The related 2,2,2-trifluoroethoxy group (-OCH₂CF₃) offers a nuanced alternative, retaining the potent electronic influence and metabolic shield of the fluorine atoms while introducing a flexible ethyl linker. This combination of high electronegativity, metabolic stability, and lipophilicity makes it a highly sought-after functional group in the design of pharmaceuticals and agrochemicals.[1] The synthesis of this compound (CAS 17351-95-0) from phenol is a classic transformation that illustrates the core chemical principles required to forge the critical aryl-ether bond with a fluorinated substituent.[2][3]

Core Synthetic Strategies

The formation of the ether linkage between the phenolic oxygen and the trifluoroethyl group can be approached through several distinct synthetic strategies. The choice of method is dictated by factors such as substrate compatibility, desired scale, and available starting materials.

The Williamson Ether Synthesis: A Robust and Time-Tested Approach

The Williamson ether synthesis, first reported in 1850, remains the most direct and widely used method for preparing symmetrical and asymmetrical ethers.[4][5] The reaction proceeds via a two-step sequence involving the deprotonation of the alcohol (phenol) followed by a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide or sulfonate.[5][6]

Step 1: Phenoxide Formation The weakly acidic phenolic proton must first be removed by a base to generate the more nucleophilic phenoxide anion. The choice of base is critical and depends on the desired reactivity and reaction conditions.

-

Strong Bases (e.g., NaH, KH): Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates phenol, driving the reaction to completion by the evolution of hydrogen gas. This is often the preferred method in anhydrous solvents for achieving high yields.

-

Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonates are milder, safer, and more economical bases, often used in polar aprotic solvents like DMF or acetonitrile. Cesium carbonate is particularly effective due to the high solubility and dissociation of the resulting phenoxide salt.

Step 2: SN2 Reaction with a Trifluoroethyl Electrophile The generated phenoxide anion attacks the electrophilic carbon of a 2,2,2-trifluoroethylating agent. The efficacy of this step is highly dependent on the leaving group (LG) attached to the ethyl fragment.

-

2,2,2-Trifluoroethyl Halides (CF₃CH₂-X): While readily available, their reactivity is lower compared to sulfonates.

-

2,2,2-Trifluoroethyl Sulfonates (CF₃CH₂-OSO₂R): Triflates (Tf), tosylates (Ts), and mesylates (Ms) are excellent leaving groups, rendering the ethyl carbon highly electrophilic and accelerating the SN2 reaction. 2,2,2-Trifluoroethyl triflate is a particularly potent trifluoroethylating agent.[7][8]

The overall mechanism is a classic SN2 pathway, as illustrated below.

Caption: The Williamson Ether Synthesis Workflow.

Phase-Transfer Catalysis (PTC) Enhancement: For large-scale or industrial applications, running the reaction in a biphasic system (e.g., aqueous NaOH and an organic solvent) is often more practical. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is used to transport the phenoxide from the aqueous phase to the organic phase where it can react with the electrophile.[9][10][11] This approach avoids the need for expensive anhydrous solvents and strong, hazardous bases like NaH.[12]

The Mitsunobu Reaction: A Mild, Redox-Neutral Alternative

The Mitsunobu reaction provides an elegant method for forming ethers from alcohols under mild, neutral conditions, making it ideal for substrates with base-sensitive functional groups.[13][14] The reaction converts the hydroxyl group of an alcohol (in this case, 2,2,2-trifluoroethanol) into a good leaving group in situ, which is then displaced by a nucleophile (phenol).[15][16]

The core reagents are a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13]

The reaction mechanism is complex but can be summarized as follows: PPh₃ attacks the azodicarboxylate to form a betaine intermediate. This intermediate deprotonates the phenol, and the resulting phenoxide attacks the phosphorus atom. Finally, the activated 2,2,2-trifluoroethanol is attacked by the phenoxide in an SN2 fashion, yielding the desired ether, triphenylphosphine oxide (TPPO), and the hydrazine byproduct.

Caption: Simplified workflow of the Mitsunobu Reaction.

A key challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often requires chromatography.

The Ullmann Condensation: Copper-Catalyzed C-O Coupling

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol.[17][18] While a classic Williamson synthesis starts with phenol and a trifluoroethyl electrophile, an Ullmann approach would typically involve reacting a halo-benzene with 2,2,2-trifluoroethanol in the presence of a copper catalyst and a base.

This method is generally less common for this specific transformation due to the forcing conditions (high temperatures) often required for traditional Ullmann reactions.[17][19] However, modern advancements using ligands such as phenanthroline or diamines have enabled these couplings to proceed under milder conditions, expanding their utility.[20][21] The reaction is particularly useful when the SN2 pathway of the Williamson synthesis is disfavored.

Detailed Experimental Protocols

The following protocols are representative procedures and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Williamson Ether Synthesis via Sodium Hydride

This protocol utilizes a strong base and a potent trifluoroethylating agent for a high-yield synthesis.

| Reagents & Materials | Amount | Molar Eq. | Notes |

| Phenol | 1.0 g | 1.0 | Ensure it is dry. |

| Sodium Hydride (60% in oil) | 0.47 g | 1.1 | Handle with extreme care under inert gas. |

| 2,2,2-Trifluoroethyl triflate | 2.7 g | 1.1 | Highly reactive; add slowly at low temp. |

| Anhydrous Dimethylformamide (DMF) | 20 mL | - | Use a dry, aprotic solvent. |

| Diethyl Ether | 100 mL | - | For extraction. |

| Saturated NH₄Cl (aq) | 50 mL | - | For quenching. |

| Brine | 50 mL | - | For washing. |

| Anhydrous MgSO₄ | - | - | For drying. |

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride.

-

Add anhydrous DMF (10 mL) and cool the suspension to 0 °C in an ice bath.

-

Dissolve phenol in anhydrous DMF (10 mL) and add it dropwise to the stirred NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide. Hydrogen gas will evolve.

-

Cool the reaction mixture back to 0 °C and add 2,2,2-trifluoroethyl triflate dropwise via syringe.[22]

-

Allow the reaction to warm slowly to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of phenol.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a colorless liquid.[3]

Protocol 2: Mitsunobu Reaction

This protocol is suitable for small-scale synthesis under mild conditions.

| Reagents & Materials | Amount | Molar Eq. | Notes |

| Phenol | 1.0 g | 1.0 | Ensure it is dry. |

| 2,2,2-Trifluoroethanol | 1.1 g | 1.1 | Reagent and alcohol source. |

| Triphenylphosphine (PPh₃) | 3.0 g | 1.1 | Solid reagent. |

| Diisopropyl azodicarboxylate (DIAD) | 2.2 mL | 1.1 | Add dropwise; highly reactive. |

| Anhydrous Tetrahydrofuran (THF) | 40 mL | - | Use a dry solvent. |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve phenol, 2,2,2-trifluoroethanol, and triphenylphosphine in anhydrous THF.[23]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD dropwise to the stirred solution over 15-20 minutes. An exothermic reaction may be observed.[13]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product and byproducts (TPPO and the hydrazine).

-

Purification: Directly purify the residue by flash column chromatography on silica gel. A non-polar eluent system (e.g., hexanes) will first elute the product, followed by the more polar byproducts.

Comparative Analysis of Synthetic Methods

| Feature | Williamson (NaH) | Williamson (PTC) | Mitsunobu | Ullmann Condensation |

| Conditions | Anhydrous, inert atm. | Biphasic, vigorous stirring | Anhydrous, neutral, mild | High temp (classic), inert atm. |

| Base | Strong (NaH) | Mild (NaOH, K₂CO₃) | None (redox-neutral) | Mild (K₂CO₃) |

| Key Reagents | Triflate/Halide | Triflate/Halide, PTC | PPh₃, DEAD/DIAD | Aryl Halide, Cu catalyst |

| Advantages | High yield, reliable | Scalable, cost-effective | Mild, good for sensitive substrates | Good for difficult couplings |

| Disadvantages | Hazardous reagents (NaH) | Requires catalyst, can be slow | Stoichiometric byproducts (TPPO) | Harsh conditions, catalyst cost |

| Ideal Use Case | Lab-scale synthesis | Industrial/Process chemistry | Complex molecule synthesis | When other methods fail |

Conclusion

The synthesis of this compound from phenol is a well-established transformation with several reliable routes available to the modern chemist. The Williamson ether synthesis stands out as the most direct and versatile method, with adaptations such as phase-transfer catalysis making it suitable for large-scale industrial production. For delicate substrates incompatible with strong bases, the Mitsunobu reaction offers a powerful, albeit more costly, alternative. While the Ullmann condensation is less frequently employed for this specific target, it remains a valuable tool in the synthetic arsenal for challenging C-O bond formations. A thorough understanding of the mechanisms and practical considerations detailed in this guide will enable researchers to select and execute the optimal synthetic strategy for their specific needs.

References

- Vertex AI Search. (2024-02-13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?

-

Wikipedia. Phenol ether. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

University of Calgary. Ch24: ArOH to ArOR. [Link]

- Cambridge University Press. (2006). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.

-

T. C. T. Ho, et al. (2021). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. National Institutes of Health. [Link]

- ResearchGate. Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E.

-

Taylor & Francis Online. (2020). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. [Link]

-

MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

Organic-Chemistry.org. (2019-08-26). Mitsunobu Reaction. [Link]

-

ChemistryViews. (2024-12-21). Practical Path to Multiple Trifluoromethylation of Phenols. [Link]

-

Organic Synthesis. Mitsunobu Reaction. [Link]

-

SpectraBase. 2,2,2-Trifluoroethylbenzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

SpectraBase. [(E)-2-(2,2,2-trifluoroethoxy)ethenyl]benzene - Optional[MS (GC)] - Spectrum. [Link]

-

Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [Link]

- Google Patents. CN100534973C - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

YouTube. (2018-08-29). Williamson Ether Synthesis. [Link]

- Unknown Source. Williamson Ether Synthesis.

-

Wikipedia. Williamson ether synthesis. [Link]

- Google Patents. CN1962603A - Method for preparing 2-(2,2,2-trifluoroethoxy)phenol.

-

National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

PubChem. (2,2,2-Trifluoroethoxy)benzene | C8H7F3O | CID 12376289. [Link]

-

Organic Syntheses. Methyl Ester - Organic Syntheses Procedure. [Link]

-

Wikipedia. Phase-transfer catalyst. [Link]

-

ResearchGate. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]

-

PrepChem.com. Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene. [Link]

-

Biomedres. (2022-08-12). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

-

IJPPS. (2018-05-31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

-

OUCI. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]

-

PrepChem.com. Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

- Google Patents. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene.

- Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

-

Ramprasad Group. (2017-08-11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

-

PrepChem.com. Synthesis of (2,2,2-trifluoroethyl)benzene. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (2,2,2-Trifluoroethoxy)benzene | C8H7F3O | CID 12376289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 17351-95-0: (2,2,2-trifluoroethoxy)benzene [cymitquimica.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. biosynth.com [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. biomedres.us [biomedres.us]

- 12. iajpr.com [iajpr.com]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 14. Mitsunobu Reaction [organic-chemistry.org]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 21. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to 2,2,2-Trifluoroethoxybenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethoxybenzene, also known as phenyl 2,2,2-trifluoroethyl ether, is a fluorinated aromatic ether that has garnered significant interest in various scientific disciplines. The incorporation of the trifluoroethoxy group (-OCH₂CF₃) imparts unique physicochemical properties to the benzene ring, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics.[1][2] These attributes make it a valuable building block in medicinal chemistry, a useful tool in materials science, and a specialty solvent in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, spectroscopic characterization, reactivity, applications, and safety considerations of this compound.

Physicochemical Properties

This compound is a colorless liquid at room temperature with low volatility.[1] Its key physicochemical properties are summarized in the table below. The presence of the trifluoromethyl group significantly influences its solubility, making it highly soluble in common organic solvents while having limited solubility in water.[1]

| Property | Value | Source |

| CAS Number | 17351-95-0 | [1][3] |

| Molecular Formula | C₈H₇F₃O | [1][3] |

| Molecular Weight | 176.14 g/mol | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| logP (computed) | 3.3 | [3] |

| Solubility | High in organic solvents, limited in water | [1] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the methylene protons of the ethoxy group. The aromatic protons will appear in the downfield region (typically δ 6.8-7.5 ppm), and their splitting pattern will depend on the substitution. The methylene protons (-OCH₂-) will be coupled to the fluorine atoms of the trifluoromethyl group, resulting in a quartet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the two carbons of the trifluoroethoxy group. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a triplet for the three equivalent fluorine atoms of the -CF₃ group, resulting from coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected vibrations include:

-

C-H stretching from the aromatic ring and the methylene group.

-

C=C stretching from the aromatic ring.

-

Strong C-F stretching bands, characteristic of trifluoromethyl groups.

-

C-O-C stretching from the ether linkage.

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z 176. The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for ethers include cleavage of the C-O bond. For this molecule, the loss of the trifluoroethyl group or cleavage of the ether bond are expected fragmentation pathways.

Synthesis and Reactivity

Synthesis

The most common and logical method for the synthesis of this compound is the Williamson ether synthesis .[5][6][7] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.

Conceptual Workflow for Williamson Ether Synthesis:

Sources

- 1. CAS 17351-95-0: (2,2,2-trifluoroethoxy)benzene [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. (2,2,2-Trifluoroethoxy)benzene | C8H7F3O | CID 12376289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 2,2,2-Trifluoroethoxybenzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trifluoroethoxybenzene, a fluorinated aromatic ether, is a compound of significant interest in medicinal chemistry and advanced organic synthesis. Its unique physicochemical properties, imparted by the trifluoroethoxy moiety, make it a valuable building block for the design of novel therapeutics and functional materials. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on insights relevant to drug development and advanced research.

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is particularly effective in this regard, offering a metabolically robust alternative to more labile alkoxy groups.[3][4] This guide will delve into the technical details of this compound, providing a foundational understanding for its strategic application in research and development.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| CAS Number | 17351-95-0[5] |

| IUPAC Name | This compound[5] |

| Molecular Formula | C₈H₇F₃O[5] |

| Molecular Weight | 176.14 g/mol [5] |

| Synonyms | (2,2,2-trifluoroethoxy)benzene, Phenyl 2,2,2-trifluoroethyl ether, 2-Phenoxy-1,1,1-trifluoroethane[6] |

| InChI | InChI=1S/C8H7F3O/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2[5] |

| SMILES | C1=CC=C(C=C1)OCC(F)(F)F[5] |

Physicochemical Properties:

This compound is a colorless liquid at room temperature with low volatility.[6] The presence of the trifluoromethyl group significantly increases its lipophilicity compared to its non-fluorinated analog, phenetole. This property is crucial for enhancing the membrane permeability of drug candidates.[7] It exhibits good solubility in common organic solvents but has limited solubility in water.[6]

Synthesis and Mechanistic Insights

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This venerable yet robust reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide.[8][9] In this case, a phenoxide is reacted with a 2,2,2-trifluoroethyl electrophile.

Reaction Pathway: Williamson Ether Synthesis

Caption: General workflow for the Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on established methods for similar Williamson ether syntheses.[10][11][12]

-

Phenoxide Formation:

-

To a stirred solution of phenol (1.0 eq) in a dry aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Common bases for this step include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

-

Nucleophilic Substitution:

-

To the resulting phenoxide solution, add a 2,2,2-trifluoroethylating agent (1.1 eq) dropwise at room temperature. Suitable electrophiles include 2,2,2-trifluoroethyl iodide, bromide, or, for higher reactivity, 2,2,2-trifluoroethyl tosylate.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless liquid.

-

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic and the ethoxy protons. The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The aromatic protons will show multiplets in the typical aromatic region.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the two carbons of the trifluoroethoxy group. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms. The methylene carbon (-OCH₂-) will also be a quartet due to two-bond coupling to the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It will show a single triplet, resulting from the coupling with the two adjacent methylene protons.[13][14]

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve cleavage of the ether bond, leading to characteristic fragment ions.[15][16]

Reactivity and Synthetic Applications

The 2,2,2-trifluoroethoxy group is a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions.[17][18][19][20]

-

Inductive Effect: The highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack compared to benzene.

-

Resonance Effect: The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance (+R effect). This resonance effect directs incoming electrophiles to the ortho and para positions.

The interplay of these two effects results in a net deactivation but with a preference for ortho and para substitution. Steric hindrance from the trifluoroethoxy group often leads to a higher proportion of the para-substituted product.[17]

Logical Flow of Electrophilic Aromatic Substitution

Caption: Regiochemical outcome of electrophilic aromatic substitution on this compound.

This directing effect makes this compound a versatile starting material for the synthesis of various substituted aromatic compounds, which can then be further elaborated into more complex molecules, including pharmaceutical intermediates.

Role in Drug Development

The 2,2,2-trifluoroethoxy group is a bioisostere of other small alkyl and alkoxy groups, offering several advantages in drug design:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic cleavage by cytochrome P450 enzymes, thus preventing O-dealkylation, a common metabolic pathway for alkoxy groups.[2][3][4][21][22]

-

Increased Lipophilicity: The fluorinated group increases the overall lipophilicity of a molecule, which can improve its absorption, distribution, and ability to cross biological membranes.[7]

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of the trifluoroethoxy group can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions.

While direct incorporation of the this compound scaffold into final drug products is less common, it serves as a valuable building block. For instance, derivatives such as 2,5-bis(2,2,2-trifluoroethoxy)phenyl moieties have been used to synthesize novel 1,3,4-oxadiazole derivatives with potential anti-cancer and anti-diabetic properties.[23] This demonstrates its utility in generating libraries of compounds for biological screening.

Safety, Handling, and Disposal

Hazard Identification:

This compound is a flammable liquid and vapor. It may cause skin and serious eye irritation, as well as respiratory irritation.[5]

Safe Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-resistant lab coat.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Avoid breathing vapors or mists.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal:

Dispose of waste chemical and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[27]

Conclusion

This compound is a key building block in modern organic and medicinal chemistry. Its synthesis via the Williamson ether synthesis is straightforward, and its unique electronic and steric properties make it a valuable tool for introducing the metabolically robust and lipophilic trifluoroethoxy group into aromatic systems. A thorough understanding of its reactivity, particularly its directing effects in electrophilic aromatic substitution, allows for its strategic use in the design and synthesis of novel compounds with potential therapeutic applications. As the demand for more effective and safer drugs continues to grow, the importance of fluorinated building blocks like this compound in drug discovery and development is poised to increase.

References

-

The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]

-

Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015). University of Notre Dame. Retrieved from [Link]

-

Standard Operating Procedure. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (2013). The Royal Society of Chemistry. Retrieved from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

-

An efficient tandem synthesis of alkyl aryl ethers... (2017). Organic Chemistry Research. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Understanding Ortho, Para, and Meta Directors. (2018, February 2). Master Organic Chemistry. Retrieved from [Link]

-

2 - Supporting Information. (n.d.). Retrieved from [Link]

-

2,2,2-Trifluoroethylbenzene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

(2,2,2-Trifluoroethoxy)benzene. (n.d.). PubChem. Retrieved from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

-

Standard Operating Procedure (SOP). (2013, August 23). CUNY. Retrieved from [Link]

-

2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. (2022, December 8). MDPI. Retrieved from [Link]

-

Ortho, Para, Meta in Electrophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. (2014, November 21). PubMed. Retrieved from [Link]

-

2,2,2‐Trifluoroethoxylated Drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene. (n.d.). PrepChem.com. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved from [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020, June 25). PubMed. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

2,2,2-Trifluoroethanol intestinal and bone marrow toxicity: the role of its metabolism to 2,2,2-trifluoroacetaldehyde and trifluoroacetic acid. (1988, June 15). PubMed. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024, December 18). Research and Reviews. Retrieved from [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). American Chemical Society. Retrieved from [Link]

-

Metabolism and Toxicity of Fluorine Compounds. (2021, January 29). PMC. Retrieved from [Link]

-

A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. Retrieved from [Link]

-

Thermophysical Properties of 1,4-Bis(2,2,2-trifluoroethoxy)benzene. (n.d.). Chemcasts. Retrieved from [Link]

-

Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

-

Laboratory Guide for Managing Dangerous Waste. (n.d.). Washington State Department of Ecology. Retrieved from [Link]

-

Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. fluoridealert.org [fluoridealert.org]

- 3. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,2,2-Trifluoroethanol intestinal and bone marrow toxicity: the role of its metabolism to 2,2,2-trifluoroacetaldehyde and trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2,2,2-Trifluoroethoxy)benzene | C8H7F3O | CID 12376289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 17351-95-0: (2,2,2-trifluoroethoxy)benzene [cymitquimica.com]

- 7. nbinno.com [nbinno.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. orgchemres.org [orgchemres.org]

- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. prepchem.com [prepchem.com]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. spectrabase.com [spectrabase.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. leah4sci.com [leah4sci.com]

- 20. Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 24. chemistry.nd.edu [chemistry.nd.edu]

- 25. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 26. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]

- 27. spectrabase.com [spectrabase.com]

spectroscopic data (NMR, IR, MS) of 2,2,2-Trifluoroethoxybenzene

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2,2-Trifluoroethoxybenzene

Authored by: A Senior Application Scientist

Introduction

This compound (CAS: 17351-95-0, Formula: C₈H₇F₃O) is an aromatic ether of significant interest in medicinal chemistry and materials science.[1][2][3] The incorporation of the trifluoroethoxy group can modulate a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design.[3] A thorough understanding of its structural and electronic properties is paramount for its effective application. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of this compound. The methodologies and interpretations presented herein are grounded in established principles and serve as a practical reference for researchers and quality control professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of individual nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for an unambiguous assignment of its structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical for the spectrometer's field-frequency lock.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point. For ¹⁹F NMR, an external standard like CFCl₃ is often used, though modern spectrometers can reference internally.[5]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire 1024-2048 scans with proton decoupling to enhance signal-to-noise and simplify the spectrum.

-

¹⁹F NMR: Acquire 64-128 scans. Proton decoupling may be used to simplify spectra, but proton-coupled spectra are essential for confirming J-coupling.

-

¹H NMR Analysis

The proton NMR spectrum provides a direct count of chemically distinct protons and reveals their connectivity through spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.35 | Triplet | ~7.9 | 2H | H-3, H-5 (meta) |

| ~7.05 | Triplet | ~7.4 | 1H | H-4 (para) |

| ~6.95 | Doublet | ~8.2 | 2H | H-2, H-6 (ortho) |

| ~4.38 | Quartet | ~8.4 | 2H | -O-CH₂ -CF₃ |

Interpretation: The aromatic region (6.9-7.4 ppm) displays a characteristic pattern for a monosubstituted benzene ring. The ortho protons (H-2, H-6) are shifted slightly upfield relative to benzene due to the electron-donating nature of the ether oxygen. The most salient feature is the quartet at approximately 4.38 ppm. This signal corresponds to the methylene (-CH₂-) protons. Its quartet multiplicity is a direct result of coupling to the three equivalent fluorine atoms on the adjacent carbon, a classic example of heteronuclear coupling.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

| Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Assignment |

| ~158.0 | Singlet | C-1 (ipso) |

| ~129.8 | Singlet | C-3, C-5 (meta) |

| ~122.5 | Singlet | C-4 (para) |

| ~114.5 | Singlet | C-2, C-6 (ortho) |

| ~123.5 | Quartet (~277 Hz) | -C F₃ |

| ~66.0 | Quartet (~35 Hz) | -O-CH₂ - |

Interpretation: The spectrum shows six distinct carbon signals, consistent with the molecular structure. The ipso-carbon (C-1), directly attached to the oxygen, is the most deshielded aromatic carbon. The trifluoromethyl carbon (-CF₃) appears as a strong quartet around 123.5 ppm due to one-bond coupling with the three fluorine atoms (¹JCF). Similarly, the methylene carbon (-O-CH₂-) is split into a quartet by two-bond coupling to the fluorine atoms (²JCF). This through-bond coupling is a definitive feature confirming the connectivity of the ethoxy group.

¹⁹F NMR Analysis

¹⁹F NMR is highly sensitive and provides a clear window into the fluorine-containing portion of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ -74.1 | Triplet | ~8.4 | 3F | -O-CH₂-CF₃ |

Interpretation: The ¹⁹F NMR spectrum is remarkably simple, showing a single signal, as all three fluorine atoms are chemically equivalent. This signal appears as a triplet, which is the result of coupling to the two equivalent protons of the adjacent methylene group. This ³JHF coupling constant should match the J value observed in the ¹H NMR spectrum for the -OCH₂- quartet, providing a self-validating confirmation of the structure. The chemical shift is characteristic for a CF₃ group attached to an electron-withdrawing oxygen atom.[6]

Diagram: General NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

-

Sample Application: Apply a single drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

IR Spectral Data & Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| ~1600, ~1500 | Strong | Aromatic C=C Ring Stretch |

| 1350-1000 | Very Strong, Broad | C-F Stretch |

| ~1240 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) |

| ~1050 | Strong | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) |

Interpretation: The IR spectrum is dominated by very strong, broad absorbances in the 1350-1000 cm⁻¹ region, which is characteristic of C-F stretching vibrations. The presence of both aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ confirms both parts of the molecule. The strong band at ~1240 cm⁻¹ is indicative of the aryl-O asymmetric stretch, a key diagnostic peak for aryl ethers.[7]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Inject a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and controlled introduction.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

MS Data & Interpretation

The exact mass of this compound is 176.0449 Da.[1]

| m/z | Proposed Fragment | Identity |

| 176 | [C₈H₇F₃O]⁺ | Molecular Ion (M⁺) |

| 107 | [M - CF₃]⁺ | [C₇H₇O]⁺ (Phenoxymethyl cation) |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation: The molecular ion peak (M⁺) at m/z 176 confirms the molecular weight of the compound. The fragmentation is driven by the stability of the resulting ions. A common fragmentation pathway is the cleavage of the C-C bond adjacent to the oxygen, leading to the loss of a trifluoromethyl radical (•CF₃) to form the resonance-stabilized phenoxymethyl cation at m/z 107. Another significant pathway is the cleavage of the ether C-O bond, resulting in the formation of a phenoxy cation at m/z 93. Subsequent loss of carbon monoxide (CO) from the phenoxy cation can lead to the phenyl cation at m/z 77, which is a common fragment for benzene derivatives.

Diagram: Key Fragmentation Pathways in EI-MS

Caption: Proposed EI-MS fragmentation of this compound.

Safety and Handling

This compound is classified as a hazardous substance. Users must consult the full Safety Data Sheet (SDS) before handling. Key hazards include:

-

Flammability: Flammable liquid and vapor.[1][8] Keep away from heat, sparks, and open flames.

-

Irritation: Causes skin and serious eye irritation.[1][8][9]

-

Respiratory Hazard: May cause respiratory irritation.[1][8][9]

Standard Handling Protocol:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Ground and bond containers when transferring material to prevent static discharge.[10]

-

Store in a tightly closed container in a cool, dry, well-ventilated area.[8][11]

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile of this compound. The characteristic quartet in the ¹H NMR, the C-F coupled carbons in the ¹³C NMR, the triplet in the ¹⁹F NMR, the strong C-F and C-O-C stretches in the IR, and the predictable fragmentation pattern in the MS all converge to confirm the molecule's identity and purity. This guide serves as a foundational resource for scientists, enabling confident identification and utilization of this important chemical building block in research and development.

References

-

PubChem. (2,2,2-Trifluoroethoxy)benzene | C8H7F3O | CID 12376289. [Link]

- Supporting Information for a scientific publication detailing NMR data for similar compounds.

- Thermo Fisher Scientific. (2021).

- MilliporeSigma. (2023).

- Fisher Scientific. (2021).

-

Supporting information - SciEngine. (Details on NMR internal standards). [Link]

-

Magritek. (2021). Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. [Link]

-

Jiang, X., & Qing, F. L. (2013). Copper-Mediated Trifluoromethylation of Benzyl, Allyl, and Propargyl Methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 9, 2862–2867. [Link]

-

Cole-Parmer. Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%. [Link]

- Eliel, E. L., & Wilen, S. H. (2001). Stereochemistry of Organic Compounds. John Wiley & Sons. (General reference for NMR principles).

-

UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

NIST Chemistry WebBook. Benzene, ethoxy-. [Link]

Sources

- 1. (2,2,2-Trifluoroethoxy)benzene | C8H7F3O | CID 12376289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. CAS 17351-95-0: (2,2,2-trifluoroethoxy)benzene [cymitquimica.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. files.sciengine.com [files.sciengine.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. Benzene, ethoxy- [webbook.nist.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

solubility of 2,2,2-Trifluoroethoxybenzene in organic solvents

An In-depth Technical Guide to the Solubility of 2,2,2-Trifluoroethoxybenzene in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is an aromatic ether whose unique physicochemical properties, imparted by the trifluoromethyl group, make it a compound of significant interest in organic synthesis and medicinal chemistry. Understanding its solubility profile is paramount for its effective application in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive analysis of the solubility of this compound, grounded in the fundamental principles of intermolecular forces. It details authoritative experimental methodologies for solubility determination, offers a predictive solubility map across various organic solvent classes, and equips researchers with the foundational knowledge to expertly handle this versatile compound.

Introduction: The Molecular Profile of this compound

This compound (CAS No. 17351-95-0, Formula: C₈H₇F₃O) is an organic compound characterized by a benzene ring linked to a 2,2,2-trifluoroethoxy group via an ether bond.[1][2][3] At room temperature, it exists as a colorless liquid with low volatility.[1]

The key to its distinct properties lies in its molecular structure:

-

Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

-

Ether Linkage: The oxygen atom introduces polarity and can act as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF₃): This moiety is highly influential. The strong electronegativity of the fluorine atoms creates a powerful dipole. Crucially, this group significantly increases the compound's lipophilicity and metabolic stability, making it a valuable building block in drug design.[1] However, highly fluorinated segments can also exhibit "fluorophobic" tendencies, meaning they resist interaction with both aqueous and hydrocarbon environments, a unique property that can influence solubility in complex ways.[4][5]

These structural features combine to give this compound a high degree of solubility in many organic solvents, while its solubility in water is limited.[1] This guide will dissect the principles governing this behavior and provide practical methods for its quantification.

Theoretical Framework: Decoding Solubility Through Intermolecular Forces

The solubility of a substance is dictated by the energetic balance of intermolecular forces (IMFs) between solute-solute, solvent-solvent, and solute-solvent molecules. The foundational principle is "like dissolves like," which states that substances with similar IMFs tend to be miscible.[6][7]

There are three primary forces at play when considering the solubility of this compound:

-

London Dispersion Forces (LDF): These are weak, transient forces present in all molecules. The large, electron-rich benzene ring in this compound allows for significant LDFs, promoting its solubility in nonpolar solvents like hexane and toluene.[7]

-

Dipole-Dipole Interactions: The polar ether linkage and the extremely polar C-F bonds in the trifluoromethyl group create a net molecular dipole. This allows for attractive interactions with other polar molecules, enhancing solubility in polar aprotic solvents such as acetone and tetrahydrofuran (THF).[8]

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen atom in the ether linkage can act as a hydrogen bond acceptor.[7] This enables it to interact with polar protic solvents like ethanol and methanol, contributing to its solubility in these media.

The overall solubility in a given solvent is a composite of these interactions. The large nonpolar surface area of the benzene ring dominates its interactions with nonpolar solvents, while the polar ether and trifluoroethoxy groups govern its affinity for polar solvents.

Predicted Solubility Profile of this compound

| Solvent Class | Example Solvent | Predicted Solubility | Primary Intermolecular Interaction (Solute-Solvent) |

| Nonpolar | Hexane, Toluene | High / Miscible | London Dispersion Forces |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | High / Miscible | Dipole-Dipole Interactions, London Dispersion Forces |

| Polar Protic | Ethanol, Methanol | Good / Miscible | Hydrogen Bonding (Acceptor), Dipole-Dipole, LDFs |

| Aqueous | Water | Low / Limited | The compound's hydrophobic character and the high energy cost of disrupting water's extensive hydrogen bond network limit solubility.[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For definitive, quantitative solubility data, experimental determination is essential. The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method.[9][10] This technique is reliable and widely accepted for its accuracy.[9] The objective is to create a saturated solution in equilibrium with an excess of the solid (or liquid) solute.

Principle of the Method

An excess amount of this compound is added to the solvent of choice. The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. Once equilibrium is established, the saturated solution is separated from the undissolved solute, and the concentration of the dissolved solute in the supernatant is measured using a suitable analytical technique.[9][11]

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, screw-cap vial or flask. The excess is critical to ensure saturation is achieved.

-

Equilibration: Place the sealed vial in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[11]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to let the undissolved solute settle. For robust separation, centrifuge the sample at high speed.[12]

-

Sample Extraction: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution). It is crucial not to disturb the undissolved layer. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended to remove any fine particulates.[13]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring its concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method. Common techniques include:

-

UV-Vis Spectroscopy: Ideal for aromatic compounds, concentration is determined by measuring absorbance at a specific wavelength (λ_max) and applying the Beer-Lambert Law.[13][14]

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method that separates the compound from any potential impurities before quantification.[15][16]

-

Workflow Visualization

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Discussion and Field Insights

The predicted high solubility of this compound in a broad range of nonpolar and polar aprotic/protic organic solvents makes it a highly versatile compound.

-

For Synthetic Chemists: Its miscibility with solvents like THF, dichloromethane, and toluene makes it an excellent starting material or intermediate that is unlikely to pose solubility challenges in common reaction setups. Its stability, enhanced by the trifluoromethyl group, is an added advantage.[1]

-

For Drug Development Professionals: Understanding solubility is a cornerstone of pre-formulation studies.[12] Low aqueous solubility is common for fluorinated compounds due to increased lipophilicity.[4] While this can be a hurdle for aqueous formulations, the high solubility in organic solvents is beneficial for creating stock solutions for in-vitro assays (often using DMSO) and for developing non-aqueous formulations. The shake-flask method provides the thermodynamic solubility data essential for lead optimization and formulation design.[11]

Conclusion

This compound exhibits a favorable solubility profile in most common organic solvents, a direct consequence of its unique molecular architecture. The nonpolar benzene ring, polar ether linkage, and lipophilic trifluoromethyl group collectively enable a wide range of intermolecular interactions. While its aqueous solubility is limited, its high compatibility with organic media makes it a robust and adaptable component in both synthetic and pharmaceutical research. For precise applications, the shake-flask method remains the definitive standard for quantifying its solubility, providing the reliable data necessary for process optimization and successful formulation.

References

- CymitQuimica. (n.d.). CAS 17351-95-0: (2,2,2-trifluoroethoxy)benzene.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Solubility of Things. (n.d.). Spectroscopic Techniques.

- National Institutes of Health (NIH). (n.d.).

- SpringerLink. (n.d.).

- EXPERIMENT 1 DETERMIN

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- CymitQuimica. (n.d.). This compound.

- ACS Publications. (n.d.).

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- PubChem. (n.d.). (2,2,2-Trifluoroethoxy)benzene.

- Chemcasts. (n.d.). Thermophysical Properties of 1,4-Bis(2,2,2-trifluoroethoxy)benzene.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- ChemicalBook. (2025, July 4). 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- SlideShare. (2013, February 15).

- Quora. (2020, October 19). How do intermolecular forces influence solubility?.

- Benchchem. (n.d.).

- PubMed. (2004, August 31).

- YouTube. (2019, October 22). Intermolecular Forces 1: Solubility.

- Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities.

- ChemicalBook. (2025, July 16). 1,4-Di(2,2,2-trifluoroethoxy)benzene.

- ResearchGate. (n.d.). Appendix A.

Sources

- 1. CAS 17351-95-0: (2,2,2-trifluoroethoxy)benzene [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. (2,2,2-Trifluoroethoxy)benzene | C8H7F3O | CID 12376289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. pharmatutor.org [pharmatutor.org]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. improvedpharma.com [improvedpharma.com]

An In-Depth Technical Guide to the Electronic Effects of the Trifluoroethoxy Group on Benzene

Abstract

The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a substituent of increasing importance in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic profile, stemming from a delicate balance of competing inductive and resonance effects, allows for the fine-tuning of molecular properties such as lipophilicity, metabolic stability, and chemical reactivity. This guide provides a comprehensive analysis of the electronic effects of the trifluoroethoxy group when attached to a benzene ring. We will delve into the theoretical underpinnings of its dual electronic nature, quantify its impact through Hammett parameters, explore its influence on aromatic reactivity, and detail experimental and computational methods for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile functional group.

Introduction: A Tale of Two Effects

The trifluoroethoxy group is a fascinating substituent due to its dichotomous electronic character. At first glance, the presence of the highly electronegative trifluoromethyl (-CF₃) moiety suggests a powerful electron-withdrawing effect. However, the oxygen atom, directly attached to the benzene ring, possesses lone pairs capable of resonance donation into the aromatic π-system. This duality—a strong, through-sigma-bond inductive withdrawal (-I) and a weaker, through-pi-bond resonance donation (+R)—is the cornerstone of its utility.

Unlike the methoxy group (-OCH₃), which is a strong resonance donor and net activating group, or the trifluoromethoxy group (-OCF₃), which is powerfully deactivating due to the direct attachment of the -CF₃ to the oxygen, the trifluoroethoxy group occupies a unique intermediate space. The intervening methylene (-CH₂-) bridge insulates the ring from the full inductive pull of the -CF₃ group, allowing the oxygen's resonance donation to play a more significant role, albeit still being overshadowed by the inductive withdrawal. This nuanced electronic balance is critical for modulating the properties of the parent molecule.

The Duality of Electronic Influence: Induction vs. Resonance

The net electronic effect of the -OCH₂CF₃ group on the benzene ring is a composite of its inductive and resonance contributions.

-

Inductive Effect (-I): The three fluorine atoms are highly electronegative, creating a strong dipole in each C-F bond. This effect is transmitted through the sigma bonds (C-C and C-O) to the benzene ring, withdrawing electron density and making the ring more electron-poor. This is the dominant electronic effect of the group.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This donation of electron density increases the electron density at the ortho and para positions of the ring. However, the strong inductive pull of the -CF₃ group on the oxygen atom reduces the availability of these lone pairs for donation, making the +R effect of the -OCH₂CF₃ group significantly weaker than that of a simple methoxy (-OCH₃) group.

The interplay of these effects is crucial. The strong -I effect deactivates the ring towards electrophilic attack overall, while the weaker +R effect directs incoming electrophiles to the ortho and para positions.

Caption: Duality of -OCH₂CF₃: Inductive withdrawal vs. Resonance donation.

Quantifying the Electronic Effect: Hammett Parameters

The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of benzene derivatives[1]. The Hammett substituent constants, sigma (σ), are derived from the ionization of substituted benzoic acids. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The constants for the meta (σₘ) and para (σₚ) positions provide insight into the inductive and combined inductive/resonance effects, respectively.

Table 1: Hammett Substituent Constants for -OCH₂CF₃ and Related Groups

| Substituent | σ_meta (σₘ) | σ_para (σₚ) | Dominant Effect |

| -OCH₂CF₃ | ~0.38 | ~0.30 | Strongly Inductive (-I) |

| -H | 0.00 | 0.00 | Reference |

| -OCH₃ | 0.11 | -0.24 | Strongly Resonant (+R) |

| -OCF₃ | 0.44 | 0.57 | Strongly Inductive (-I) |

| -CF₃ | 0.44 | 0.57 | Strongly Inductive (-I) |

| -Cl | 0.37 | 0.22 | Inductive (-I) > Resonance (+R) |

Values for -OCH₂CF₃ are estimated based on available literature and comparison with similar groups. Exact values can vary slightly with the reaction series.

Interpretation:

-

The positive σₘ value for -OCH₂CF₃ confirms its strong electron-withdrawing nature via the inductive effect, as resonance does not significantly impact the meta position.

-

The positive σₚ value indicates that even at the para position, where resonance donation is possible, the powerful inductive withdrawal is the dominant force, making the group a net electron-withdrawer. This contrasts sharply with the -OCH₃ group, which has a negative σₚ due to its strong +R effect.

Impact on Aromatic Reactivity

The electronic nature of the trifluoroethoxy group directly governs the reactivity of the benzene ring, particularly in electrophilic aromatic substitution (EAS) reactions.

Ring Activity: Deactivation

Substituents that withdraw electron density from the benzene ring decrease its nucleophilicity, making it less reactive towards electrophiles. Because the trifluoroethoxy group is a net electron-withdrawing substituent (as shown by its positive Hammett constants), it deactivates the benzene ring towards electrophilic aromatic substitution. Reactions like nitration, halogenation, or Friedel-Crafts alkylation will proceed more slowly on trifluoroethoxybenzene than on benzene itself.

Directing Effects: Ortho, Para-Directing

Despite being a deactivating group, the -OCH₂CF₃ group is an ortho, para-director . This is explained by examining the stability of the carbocationic intermediate (the arenium ion or sigma complex) formed during the reaction.

-

Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures of the arenium ion places the positive charge directly on the carbon atom bearing the -OCH₂CF₃ group. This allows the oxygen lone pairs to delocalize and stabilize the positive charge through resonance, even though this resonance is weak.

-

Meta Attack: When attack occurs at the meta position, none of the resulting resonance structures allow for direct stabilization of the positive charge by the oxygen lone pairs.

The resonance stabilization, however weak, of the intermediates for ortho and para attack lowers their activation energy relative to the intermediate for meta attack. Therefore, substitution occurs preferentially at the ortho and para positions.

Caption: Relative stability of arenium ion intermediates in EAS.

Experimental and Computational Characterization

The electronic effects of the trifluoroethoxy group can be probed and verified through various analytical techniques.

Spectroscopic Analysis

Table 2: Predicted NMR Chemical Shifts for Trifluoroethoxybenzene

| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹⁹F | -OCH₂CF₃ | ~ -74 to -78 | Typical range for a CF₃ group adjacent to a CH₂. Sensitive to solvent and electronic environment.[2][3] |

| ¹³C | C -O (ipso) | ~ 158-160 | Deshielded by direct attachment to electronegative oxygen. |

| C -ortho | ~ 115-117 | Shielded relative to benzene (128.5 ppm) by the weak +R effect of oxygen. | |

| C -meta | ~ 129-131 | Least affected, similar to benzene. | |

| C -para | ~ 122-124 | Shielded by the weak +R effect of oxygen. | |

| -OC H₂CF₃ | ~ 65-68 | Deshielded by both the oxygen and the CF₃ group. | |

| -OCH₂C F₃ | ~ 123-125 (quartet) | Characteristic quartet due to coupling with three ¹⁹F nuclei. |

-

¹⁹F NMR: The chemical shift of the fluorine nuclei is highly sensitive to the electronic environment, making it an excellent probe.[2]

-

¹³C NMR: The chemical shifts of the aromatic carbons directly reflect the electron density at each position. The shielding observed at the ortho and para carbons (lower ppm values compared to benzene) provides direct evidence of the oxygen's +R effect, despite the overall deactivation of the ring.[4][5]

Acidity (pKa) Measurements

A powerful method to quantify the electron-withdrawing strength of a substituent is to measure the pKa of a corresponding phenol. An electron-withdrawing group will stabilize the resulting phenoxide anion, making the parent phenol more acidic (i.e., having a lower pKa).

-

Phenol: pKa ≈ 9.95

-

4-Fluorophenol: pKa ≈ 9.91[6]

-

4-(Trifluoroethoxy)phenol: The pKa is expected to be significantly lower than that of phenol, likely in the range of 8.5-9.0, reflecting the strong net electron-withdrawing character of the -OCH₂CF₃ group.

This protocol outlines a standard method for determining pKa by observing changes in UV-Vis absorbance as a function of pH.[7][8]

-

Preparation of Solutions:

-

Prepare a stock solution of 4-(trifluoroethoxy)phenol (e.g., 1.0 mM) in a suitable solvent like methanol or ethanol.

-

Prepare a series of buffer solutions covering a pH range from ~7 to 11 (e.g., Britton-Robinson or phosphate buffers).

-

Prepare 0.1 M HCl (for highly acidic conditions) and 0.1 M NaOH (for highly basic conditions).

-

-

Spectrophotometric Measurements:

-

For each buffer solution, add a small, constant volume of the phenol stock solution to a quartz cuvette and dilute to a final volume (e.g., 3 mL) with the buffer. The final phenol concentration should be identical in all samples (e.g., 50 µM).

-

Measure the pH of each final solution accurately using a calibrated pH meter.

-

Record the UV-Vis absorption spectrum (e.g., from 220-350 nm) for each sample, including the fully protonated form (in 0.1 M HCl) and the fully deprotonated form (in 0.1 M NaOH).

-

-

Data Analysis:

-

Identify a wavelength where the absorbance of the protonated (HA) and deprotonated (A⁻) forms differ significantly.

-

Plot Absorbance vs. pH at this chosen wavelength. The resulting curve will be sigmoidal.

-

The pKa is the pH at the inflection point of the sigmoidal curve, which corresponds to the point where [HA] = [A⁻].

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation from absorbance data at various pH values: pKa = pH - log([A⁻]/[HA]), where the concentration ratio can be determined from the absorbances.[9]

-

Synthesis of Trifluoroethoxy-Substituted Benzenes

The most common and reliable method for preparing aryl trifluoroethyl ethers is the Williamson Ether Synthesis .[10][11] This reaction involves the Sₙ2 displacement of a halide by a phenoxide ion.

This protocol describes the synthesis from phenol and 2,2,2-trifluoroethyl tosylate.

Caption: Experimental workflow for Williamson ether synthesis.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-